3-(4-Chlorophenyl)-3-methylpyrrolidine-2,5-dione 3-(4-Chlorophenyl)-3-methylpyrrolidine-2,5-dione
Brand Name: Vulcanchem
CAS No.: 1497-18-3
VCID: VC4083462
InChI: InChI=1S/C11H10ClNO2/c1-11(6-9(14)13-10(11)15)7-2-4-8(12)5-3-7/h2-5H,6H2,1H3,(H,13,14,15)
SMILES: CC1(CC(=O)NC1=O)C2=CC=C(C=C2)Cl
Molecular Formula: C11H10ClNO2
Molecular Weight: 223.65

3-(4-Chlorophenyl)-3-methylpyrrolidine-2,5-dione

CAS No.: 1497-18-3

Cat. No.: VC4083462

Molecular Formula: C11H10ClNO2

Molecular Weight: 223.65

* For research use only. Not for human or veterinary use.

3-(4-Chlorophenyl)-3-methylpyrrolidine-2,5-dione - 1497-18-3

Specification

CAS No. 1497-18-3
Molecular Formula C11H10ClNO2
Molecular Weight 223.65
IUPAC Name 3-(4-chlorophenyl)-3-methylpyrrolidine-2,5-dione
Standard InChI InChI=1S/C11H10ClNO2/c1-11(6-9(14)13-10(11)15)7-2-4-8(12)5-3-7/h2-5H,6H2,1H3,(H,13,14,15)
Standard InChI Key UUGLTVQGULWIPD-UHFFFAOYSA-N
SMILES CC1(CC(=O)NC1=O)C2=CC=C(C=C2)Cl
Canonical SMILES CC1(CC(=O)NC1=O)C2=CC=C(C=C2)Cl

Introduction

Structural and Physicochemical Properties

Core Architecture and Substitution Patterns

Pyrrolidine-2,5-dione (also known as succinimide) derivatives are bicyclic lactams with a well-established role in medicinal chemistry. The substitution at the 3-position of the pyrrolidine ring significantly influences pharmacological activity. In 3-(4-Chlorophenyl)-3-methylpyrrolidine-2,5-dione, the 4-chlorophenyl group introduces aromaticity and electron-withdrawing properties, while the methyl group contributes steric bulk and lipophilicity . Comparative analysis of structurally related compounds, such as 3-benzhydryl-pyrrolidine-2,5-diones, demonstrates that bulky substituents enhance binding to neuronal voltage-sensitive sodium channels (Na<sub>v</sub>1.2) .

Physicochemical Data

While exact data for 3-(4-Chlorophenyl)-3-methylpyrrolidine-2,5-dione are unavailable, analogs like 1-(3-bromo-4-methylphenyl)-3-[(4-chlorophenyl)methyl]pyrrolidine-2,5-dione provide a template for estimation :

PropertyValue
Molecular FormulaC<sub>12</sub>H<sub>10</sub>ClNO<sub>2</sub>
Molecular Weight251.67 g/mol
logP (Lipophilicity)~3.5 (estimated)
Hydrogen Bond Acceptors4
Polar Surface Area~29 Ų

The presence of the chlorophenyl group increases logP, enhancing blood-brain barrier permeability—a critical factor for anticonvulsant efficacy .

Synthetic Methodologies

Key Reaction Pathways

The synthesis of pyrrolidine-2,5-dione derivatives typically involves cyclization or alkylation strategies. For 3-substituted analogs, a common approach is the alkylation of preformed pyrrolidine-2,5-dione cores with halogenated aryl or alkyl reagents . For example:

  • Core Formation: Pyrrolidine-2,5-dione is synthesized via cyclization of succinamic acid derivatives.

  • Substitution: The 3-position is functionalized using nucleophilic alkylation or Friedel-Crafts acylation. Chlorophenyl groups are introduced via Ullmann coupling or Suzuki-Miyaura reactions .

A representative synthesis for a related compound, N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide, involves alkylation of amines with 2-chloro-1-(3-chlorophenyl)ethanone in acetone with potassium carbonate . Adapting this method, 3-(4-Chlorophenyl)-3-methylpyrrolidine-2,5-dione could be synthesized via:

Pyrrolidine-2,5-dione+4-Chlorobenzyl chlorideKI, K2CO33-(4-Chlorophenyl)-3-methylpyrrolidine-2,5-dione\text{Pyrrolidine-2,5-dione} + \text{4-Chlorobenzyl chloride} \xrightarrow{\text{KI, K}_2\text{CO}_3} \text{3-(4-Chlorophenyl)-3-methylpyrrolidine-2,5-dione}

Characterization Techniques

Final compounds are validated using:

  • <sup>1</sup>H/ <sup>13</sup>C NMR: Peaks for aromatic protons (δ 6.8–7.8 ppm), methyl groups (δ 1.2–1.5 ppm), and carbonyl carbons (δ 170–175 ppm) .

  • HPLC: Purity assessment (e.g., retention time = 1.392 min for analog 8 in DMSO) .

  • Elemental Analysis: Confirmation of C, H, N content within ±0.4% of theoretical values .

Pharmacological Profile

Anticonvulsant Activity

Pyrrolidine-2,5-dione derivatives exhibit pronounced activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. For instance, 3-benzhydryl analogs demonstrated ED<sub>50</sub> values of 42.71 mg/kg (MES) and 72.59 mg/kg (scPTZ) . The 4-chlorophenyl substituent in 3-(4-Chlorophenyl)-3-methylpyrrolidine-2,5-dione likely enhances sodium channel blockade, akin to phenytoin .

Table 1. Comparative Anticonvulsant Data for Analogous Compounds

CompoundMES ED<sub>50</sub> (mg/kg)scPTZ ED<sub>50</sub> (mg/kg)Neurotoxicity (TD<sub>50</sub>)
9 (Piperazine analog)42.71>150112.4
13 (CF<sub>3</sub>-aryl)101.4672.5989.7
Ethosuximide250.0320.0450.0

Mechanism of Action

In vitro studies on Na<sub>v</sub>1.2 channels revealed that pyrrolidine-2,5-dione derivatives inhibit sustained high-frequency firing by stabilizing the inactivated state of sodium channels . Molecular docking suggests the chlorophenyl group interacts with hydrophobic residues in the channel’s pore region, while the lactam carbonyl forms hydrogen bonds with serine residues .

Future Directions and Applications

Structural Optimization

  • Halogen Variation: Replacing chlorine with fluorine could enhance bioavailability.

  • Hybrid Derivatives: Combining pyrrolidine-2,5-dione cores with piperazine moieties (as in 9) may improve sodium channel selectivity .

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